ARRY-382 -

ARRY-382

Catalog Number: EVT-256331
CAS Number:
Molecular Formula: C9H15ClN2O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARRY-382 is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R; cFMS) with potential antineoplastic activity. cFMS tyrosine kinase inhibitor ARRY-382 binds to and inhibits the activity of cFMS. By preventing colony-stimulating factor-1 (CSF-1)-cFMS signaling, this agent may inhibit tumor cell proliferation in cFMS-overexpressing tumor cells.
Source and Classification

ARRY-382 was developed by Array BioPharma Inc. and is classified as an antineoplastic agent. Its primary therapeutic application is in oncology, targeting various advanced solid tumors. The compound has undergone several clinical trials to evaluate its safety and efficacy in combination with other treatments, such as pembrolizumab, a programmed cell death protein 1 (PD-1) inhibitor .

Synthesis Analysis

Methods and Technical Details

The synthesis of ARRY-382 involves a series of chemical reactions designed to construct its complex molecular structure. The key steps include:

The detailed synthetic pathway has not been fully disclosed in public literature but involves standard organic synthesis techniques commonly used in medicinal chemistry.

Molecular Structure Analysis

Structure and Data

The molecular formula of ARRY-382 is C32H36N8O2C_{32}H_{36}N_{8}O_{2}, with a molecular weight of approximately 548.68 g/mol. The compound features an intricate structure characterized by multiple rings and functional groups that facilitate its interaction with CSF-1R.

Structural Features:

  • Core Structure: The compound contains a core imidazo[4,5-b]pyridine framework that contributes to its biological activity.
  • Functional Groups: Various substituents enhance solubility and binding affinity to the target receptor.

The InChIKey for ARRY-382 is JUPOTOIJLKDAPF-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .

Chemical Reactions Analysis

Reactions and Technical Details

As a small-molecule inhibitor, ARRY-382 primarily engages in competitive inhibition at the CSF-1R binding site. The interactions involve:

  1. Binding Affinity: The compound exhibits strong binding affinity to CSF-1R, stabilizing it in an inactive conformation.
  2. Molecular Docking Studies: In silico studies have demonstrated that ARRY-382 effectively interacts with critical residues within the CSF-1R active site, leading to decreased signaling through this pathway .

These interactions are crucial for its mechanism of action in modulating tumor-associated macrophage activity.

Mechanism of Action

Process and Data

The mechanism of action for ARRY-382 involves:

  1. Inhibition of CSF-1R: By blocking this receptor, ARRY-382 reduces the recruitment and activation of tumor-associated macrophages, which are known to promote tumor growth and immune evasion.
  2. Reprogramming Macrophages: Inhibition leads to a reprogramming effect on macrophages, enhancing their ability to present antigens and activate T-cells against tumor cells .

Clinical studies have shown that this dual action can significantly impact tumor progression and patient outcomes when combined with other immunotherapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ARRY-382 include:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical properties include:

  • Stability: Demonstrates good stability under physiological conditions.
  • pH Sensitivity: May exhibit varied solubility profiles depending on pH levels.

Further analyses such as thermal stability and spectroscopic data (NMR, IR) would provide additional insights into its physical characteristics but are not extensively documented in available literature .

Applications

Scientific Uses

ARRY-382 has been primarily investigated for its potential applications in oncology:

  1. Cancer Therapy: It is being evaluated as a monotherapy and in combination with other agents like pembrolizumab for treating advanced solid tumors such as pancreatic ductal adenocarcinoma and ovarian cancer.
  2. Research Tool: As a selective inhibitor of CSF-1R, it serves as an important tool for studying macrophage biology and their role in cancer progression.

Clinical trials have indicated promising results regarding its safety profile and preliminary efficacy, paving the way for further development in cancer treatment strategies .

Introduction to CSF-1R Signaling and Therapeutic Targeting

Role of Colony-Stimulating Factor-1 Receptor (CSF-1R) in Tumor Microenvironment Modulation

Colony-Stimulating Factor-1 Receptor (CSF-1R), a type III receptor tyrosine kinase, is primarily expressed on monocytes, macrophages, osteoclasts, and myeloid-derived suppressor cells (MDSCs). Its activation by ligands CSF-1 or IL-34 triggers downstream signaling cascades (PI3K-AKT, MAPK, JAK-STAT), governing the proliferation, differentiation, and chemotaxis of myeloid-lineage cells [4] [6]. Within the tumor microenvironment (TME), CSF-1R signaling drives the polarization of tumor-associated macrophages (TAMs) toward an immunosuppressive M2 phenotype. These TAMs secrete cytokines (e.g., IL-10, TGF-β) and angiogenic factors (e.g., VEGF), fostering immune evasion, angiogenesis, and metastasis [2] [4] [6]. In pancreatic ductal adenocarcinoma (PDA) and other solid tumors, M2-TAMs correlate with poor prognosis due to their role in suppressing cytotoxic T-cell activity and promoting stromal remodeling [2] [6].

Table 1: Functional Roles of CSF-1R in Oncogenesis

Biological ProcessMechanismImpact on Cancer
TAM PolarizationInduction of M2 phenotype via PI3K-AKTImmunosuppression, angiogenesis
Cytokine SecretionProduction of IL-10, TGF-β, HGFTumor cell survival, metastasis
Stromal InteractionsCrosstalk with CAFs via CSF1-CSF1R axisECM remodeling, therapy resistance
Myeloid Cell RecruitmentChemotaxis of monocytes to TMETME immunosuppression

Source: [2] [4] [8]

Rationale for Targeting CSF-1R in Oncological Therapeutics

The CSF-1/CSF-1R axis represents a therapeutic vulnerability due to its central role in sustaining the immunosuppressive TME. Preclinical studies demonstrate that CSF-1R inhibition:

  • Depletes Protumoral Macrophages: Small-molecule inhibitors reduce F4/80⁺ TAMs, altering the CD8⁺/CD4⁺ T-cell ratio to favor antitumor immunity [6] [8].
  • Synergizes with Immunotherapy: TAM depletion reverses PD-1/PD-L1–mediated T-cell exhaustion. In murine models, combining CSF-1R and PD-1 inhibitors regresses BRAF⁽ᵛ⁶⁰⁰ᴱ⁾-melanomas [1] [6].
  • Overcomes Chemoresistance: CSF-1R blockade enhances platinum efficacy in breast cancer models by stimulating type I interferon responses [6].Clinical evidence further supports this rationale: In tenosynovial giant cell tumors (TGCT)—driven by CSF1 translocations—CSF-1R inhibitors like pexidartinib achieve 12 partial responses [6].

Table 2: Preclinical Evidence for CSF-1R Targeting

Cancer TypeModel SystemKey Findings
Pancreatic CancerTransgenic miceCSF-1R inhibition + anti–PD-1 enhances T-cell infiltration and tumor regression
Chronic Lymphocytic Leukemia (CLL)Primary patient samplesARRY-382 eliminates nurse-like cells (NLCs), reducing leukemia cell viability
Acute Myeloid Leukemia (AML)Ex vivo screening23% of samples show sensitivity to CSF-1R inhibition via HGF paracrine disruption

Source: [3] [6] [8]

Emergence of ARRY-382 as a Selective CSF-1R Inhibitor

ARRY-382 (PF-07265804) is an oral, ATP-competitive inhibitor of CSF-1R with an IC₅₀ of 9 nM. Its high selectivity distinguishes it from multi-kinase inhibitors (e.g., pexidartinib), minimizing off-target effects against KIT, FLT3, or PDGFRβ [5] [6] [7]. Key attributes include:

  • Molecular Specificity: Structural modeling reveals ARRY-382 binds CSF-1R’s kinase domain, stabilizing the autoinhibitory conformation by interacting with Asp797 (DFG motif) and Met637. This prevents ATP binding and downstream signaling [7].
  • Pharmacodynamic Efficacy: In preclinical studies, ARRY-382 suppresses CSF-1R phosphorylation and depletes M2-TAMs in xenograft models. In CLL, it disrupts nurse-like cell (NLC) viability at sub-micromolar concentrations (IC₅₀: 0.1–1 µM) [3] [6].
  • Clinical Translation: A Phase 1b/2 trial (NCT02880371) evaluated ARRY-382 (300 mg QD) combined with pembrolizumab in advanced solid tumors. While objective response rates were modest (10.5% in Phase 1b), pharmacodynamic analyses confirmed on-target CSF-1R suppression [1] [6].

Table 3: ARRY-382 vs. Other CSF-1R Inhibitors in Clinical Development

InhibitorCSF-1R IC₅₀ (nM)Key Off-TargetsClinical Stage
ARRY-3829NonePhase 1b/2 (solid tumors)
Pexidartinib (PLX3397)13KIT, FLT3FDA-approved for TGCT
BLZ9451NonePhase 1 (glioblastoma)
Edicotinib (JNJ-40346527)3.2KIT, FLT3Phase 1 (lymphoma)

Properties

Product Name

ARRY-382

Molecular Formula

C9H15ClN2O2

Synonyms

ARRY382; ARRY 382; ARRY-382.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.